5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid
Overview
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a methoxy group attached to a nicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxycarbonylphenylboronic acid.
Coupling Reaction: The boronic acid is then subjected to a Suzuki-Miyaura cross-coupling reaction with 2-bromo-5-methoxynicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 5-(3-Fluoro-4-carboxyphenyl)-2-methoxynicotinic acid.
Reduction: Formation of 5-(3-Fluoro-4-hydroxymethylphenyl)-2-methoxynicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and methoxy groups can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid
- 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-aminonicotinic acid
- 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-chloronicotinic acid
Comparison:
- Uniqueness: The presence of both the fluorine atom and methoxy groups in 5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid distinguishes it from other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity.
- Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound can offer unique advantages in terms of binding affinity, selectivity, and overall efficacy in various research and industrial applications.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-21-13-11(14(18)19)5-9(7-17-13)8-3-4-10(12(16)6-8)15(20)22-2/h3-7H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLBFHUKIMSXKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)C(=O)OC)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688130 | |
Record name | 5-[3-Fluoro-4-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-76-8 | |
Record name | 3-Pyridinecarboxylic acid, 5-[3-fluoro-4-(methoxycarbonyl)phenyl]-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261912-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-Fluoro-4-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.